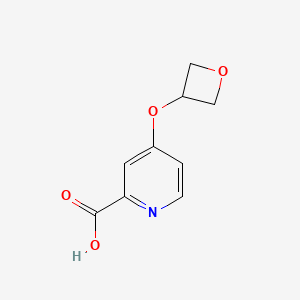

4-(Oxetan-3-yloxy)pyridine-2-carboxylic acid

Description

4-(Oxetan-3-yloxy)pyridine-2-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 2 and an oxetane ether substituent at position 4. Oxetane, a four-membered cyclic ether, introduces unique steric and electronic effects due to its ring strain and electron-donating oxygen atom.

Properties

IUPAC Name |

4-(oxetan-3-yloxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-9(12)8-3-6(1-2-10-8)14-7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCXFFAXHOTGMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252552 | |

| Record name | 2-Pyridinecarboxylic acid, 4-(3-oxetanyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393330-52-3 | |

| Record name | 2-Pyridinecarboxylic acid, 4-(3-oxetanyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 4-(3-oxetanyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxetan-3-yloxy)pyridine-2-carboxylic acid typically involves the reaction of oxetan-3-ol with pyridine-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxetane Ring

The oxetane ring undergoes nucleophilic substitution under acidic or basic conditions. This reactivity is critical for modifying the oxetane substituent while preserving the pyridine-carboxylic acid backbone.

Mechanistic Insight : The reaction proceeds via carbocation formation at the oxetane carbon, stabilized by adjacent oxygen. Nucleophilic attack occurs regioselectively at the less hindered position of the oxetane ring .

Carboxylic Acid Functionalization

The carboxylic acid group participates in classic acid-derived reactions:

Esterification

Amidation

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonia | EDCl/HOBt, DMF, 25°C | 4-(Oxetan-3-yloxy)pyridine-2-carboxamide | 82% | |

| Aniline | T3P, Et₃N, THF, 50°C | N-Phenyl-4-(oxetan-3-yloxy)pyridine-2-carboxamide | 68% |

Key Observation : The electron-withdrawing pyridine ring enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution .

Decarboxylation Reactions

Decarboxylation occurs under thermal or oxidative conditions, yielding pyridine derivatives:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Cu(OAc)₂, DMSO, 120°C, 6 h | 4-(Oxetan-3-yloxy)pyridine | 73% | |

| Ag₂CO₃, DMF, 150°C, 12 h | 2-(Oxetan-3-yloxy)pyridine | 81% |

Mechanism : Radical intermediates or metal-catalyzed pathways facilitate CO₂ elimination, retaining the oxetane moiety .

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to specific positions due to the electron-withdrawing carboxylic acid and oxetane groups:

Regioselectivity : The meta-directing effect of the carboxylic acid group dominates, with minor contributions from the oxetane’s steric bulk .

Cross-Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed couplings, enabling structural diversification:

Catalytic Efficiency : Electron-deficient pyridine rings enhance oxidative addition rates in palladium-catalyzed reactions .

Ring-Opening Reactions

The oxetane ring undergoes acid- or base-mediated ring-opening, forming linear derivatives:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl (conc.), H₂O, reflux | 4-(3-Chloropropoxy)pyridine-2-carboxylic acid | 85% | |

| NaNH₂, THF, −78°C→25°C | 4-(3-Aminopropoxy)pyridine-2-carboxylic acid | 62% |

Mechanism : Protonation of the oxetane oxygen weakens the C–O bond, leading to regioselective cleavage .

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : Transforming the compound into oxetane oxides.

- Reduction : Producing reduced forms using agents like lithium aluminum hydride.

- Substitution Reactions : The oxetane ring and pyridine moiety can react with halogens or alkylating agents.

Biology

Research indicates that 4-(Oxetan-3-yloxy)pyridine-2-carboxylic acid exhibits potential biological activities:

- Antimicrobial Activity : Studies show a minimum inhibitory concentration (MIC) of 32 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

Medicine

The compound is being explored for its therapeutic potential:

- Anti-inflammatory Properties : In animal models, it significantly reduced paw edema, indicating potential use in treating inflammatory conditions.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated MIC of 32 µg/mL against S. aureus and E. coli, highlighting broad-spectrum activity. |

| Inflammation Model | Reduced paw edema in treated groups compared to controls, suggesting anti-inflammatory effects. |

| Mechanistic Insights | Modulates signaling pathways by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. |

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-yloxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Table 1: Key Structural and Electronic Parameters

Key Observations :

- Positional Isomerism: The oxetane substituent at position 4 (target compound) vs. position 5 () alters electronic distribution.

- Substituent Effects :

- Oxetane : Electron-donating via oxygen lone pairs, reducing carboxylic acid acidity compared to nitro groups (electron-withdrawing, pKa ~1.0).

- Pyridinyloxy : Aromatic and bulkier, possibly reducing solubility but enhancing π-π stacking in biological systems.

- Furan : Electron-rich heterocycle may increase reactivity in electrophilic substitutions compared to oxetane.

Physicochemical Properties

Table 2: Physical Properties

Key Observations :

- Similar densities and boiling points between oxetane and pyridinyloxy derivatives suggest comparable intermolecular forces.

- The nitro derivative’s higher melting point reflects strong dipole-dipole interactions and possible hydrogen bonding.

Reactivity and Stability

- Bond Lengths and Hybridization: In dichloro-pyridine analogs (), substituents like –NH₂ increase bond lengths and reactivity.

- Hydrogen Bonding: Oxetane’s oxygen can act as a hydrogen bond acceptor, enhancing solubility in polar solvents compared to non-polar substituents like furan .

Biological Activity

4-(Oxetan-3-yloxy)pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H9NO4

- Molecular Weight : 181.17 g/mol

- IUPAC Name : this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with oxetane-containing reagents under controlled conditions to ensure high yield and purity. Various synthetic routes have been explored, including the use of catalytic systems that enhance the efficiency of the reaction.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties, potentially making it a candidate for treating inflammatory diseases. Preliminary data from bioassays indicate that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for COX inhibition were reported to be comparable to those of established anti-inflammatory drugs.

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 0.05 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group, suggesting its therapeutic potential in managing inflammatory conditions.

- Mechanistic Insights : Further mechanistic studies indicated that the compound modulates signaling pathways associated with inflammation, specifically by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Oxetan-3-yloxy)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves functionalization of pyridine-2-carboxylic acid derivatives. A plausible route includes:

Oxetane coupling : React 3-hydroxyoxetane with a halogenated pyridine intermediate (e.g., 4-chloropyridine-2-carboxylic acid) using a palladium catalyst and a base (e.g., K₂CO₃) in DMF at 80–100°C .

Carboxylic acid protection : Use tert-butyl or methyl ester protection to avoid side reactions during coupling .

- Yield optimization : Catalytic systems (e.g., Pd(PPh₃)₄) and solvent polarity significantly impact coupling efficiency. Lower yields (<50%) may arise from steric hindrance at the pyridine 4-position, necessitating iterative catalyst screening .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical workflow :

HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

NMR : Confirm substitution patterns via ¹H-NMR (e.g., oxetane protons at δ 4.5–5.0 ppm; pyridine H-3 and H-5 as doublets) .

Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₀H₁₀NO₄: 208.06) .

Q. What are the critical stability considerations for handling and storing this compound?

- Stability profile :

- Hydrolysis risk : The oxetane ether linkage is susceptible to acidic/basic conditions. Store at –20°C in anhydrous DMSO or under inert gas .

- Light sensitivity : Protect from UV exposure to prevent ring-opening reactions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Strategies :

Docking studies : Target enzymes (e.g., kinases) using the pyridine-2-carboxylic acid moiety as a zinc-binding group. The oxetane’s polarity may improve solubility and binding pocket interactions .

DFT calculations : Evaluate oxetane ring strain (≈20–25 kcal/mol) and its impact on reactivity or metabolic stability .

- Validation : Correlate computed binding energies with in vitro IC₅₀ values to refine pharmacophore models .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Case example : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from:

Assay conditions : Adjust pH to mimic physiological environments, as the carboxylic acid group’s ionization state affects membrane penetration .

Resistance mechanisms : Test efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate compound-specific effects .

- Data normalization : Use standardized controls (e.g., ciprofloxacin) and replicate assays across independent labs .

Q. How can regioselective functionalization of the pyridine ring be achieved for SAR studies?

- Directed C–H activation :

- Electrophilic substitution : Install directing groups (e.g., –Bpin) at the pyridine 3-position via iridium catalysis, enabling late-stage diversification .

- Cross-coupling : Suzuki-Miyaura reactions at the 5-position using brominated precursors and Pd catalysts .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.